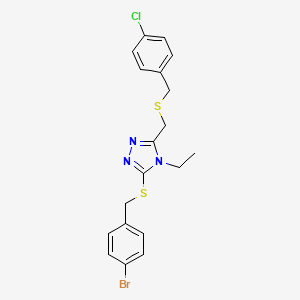

3-((4-Bromobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole

Beschreibung

3-((4-Bromobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole is a triazole-based heterocyclic compound featuring dual halogenated benzyl sulfanyl groups (4-bromo and 4-chloro) and an ethyl substituent at the 4-position. Triazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, often attributed to their ability to disrupt enzymatic processes or interact with biological targets via hydrogen bonding and hydrophobic interactions .

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClN3S2/c1-2-24-18(13-25-11-14-5-9-17(21)10-6-14)22-23-19(24)26-12-15-3-7-16(20)8-4-15/h3-10H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAZULWXBXFWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((4-Bromobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole, identified by its CAS number 344268-63-9, is a synthetic compound belonging to the triazole family. Its structure features multiple aromatic substituents and sulfur moieties, which are critical for its biological activity. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19BrClN3S2 |

| Molecular Weight | 468.86 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 661.0 ± 65.0 °C at 760 mmHg |

| Melting Point | Not Available |

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. A study published in Molecules highlighted various synthesized triazoles and their effects on microbial strains. Specifically, derivatives similar to our compound have shown moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antimicrobial Screening

- Tested Compounds : Various triazole derivatives.

- Microbial Strains :

- Staphylococcus aureus

- Enterobacter aerogenes

- Bacillus cereus

- Results : Compounds demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The presence of halogen atoms (like bromine and chlorine) in the structure is often correlated with enhanced cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assay

- Cell Lines Tested :

- A431 (epidermoid carcinoma)

- HT29 (colorectal adenocarcinoma)

- Findings : Compounds similar to our target showed IC50 values below that of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be attributed to their structural features:

- Sulfur Moieties : Enhance interaction with biological targets.

- Halogen Substituents : Improve lipophilicity and cell membrane permeability.

- Aromatic Rings : Contribute to π-stacking interactions with nucleic acids or proteins.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- For example, compound 5c (4-chlorobenzyl) showed higher yield (77%) than 5d (4-bromobenzyl, 68%), suggesting chloro derivatives may be more synthetically accessible .

- Alkyl vs. Aryl Groups : Ethyl or butyl substituents (e.g., compound 6h) improve solubility compared to bulky aryl groups (e.g., phenyl in 5c/d), which may reduce bioavailability despite higher melting points .

Antimicrobial Activity

Triazole derivatives with halogenated benzyl groups exhibit notable antimicrobial properties. For instance:

- The dual sulfanyl groups in the target compound may enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to mono-sulfanyl analogues .

Spectroscopic and Physical Properties

- 1H NMR : Aromatic protons in halogenated benzyl groups typically appear at δ 7.2–7.6 ppm, while methylene sulfanyl groups resonate at δ 4.1–4.4 ppm .

- Melting Points : Compounds with bromine (e.g., 6h, 163°C) have higher melting points than chloro analogues (e.g., 5c, 108°C), reflecting stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.